Chloro(dimethyl)octylsilane

Descripción general

Descripción

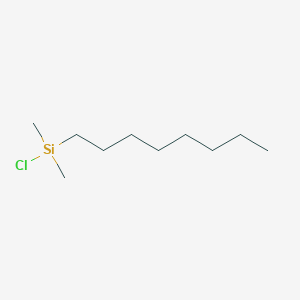

Chloro(dimethyl)octylsilane, also known as Dimethyloctylchlorosilane or Octyldimethylchlorosilane, is an organosilicon compound primarily used as a reagent in organic synthesis for the functionalization of the surfaces of various materials, such as silica, glass, and polymers . It is often employed as a precursor in the synthesis of various organosilicon compounds .

Synthesis Analysis

The synthesis of Chloro(dimethyl)octylsilane can be achieved by reacting 1-Octene with Chlorodimethylsilane in the presence of Platinum .Molecular Structure Analysis

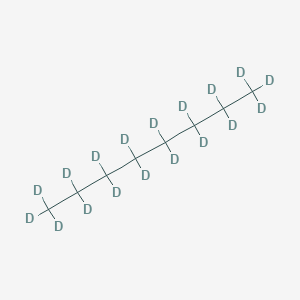

The linear formula of Chloro(dimethyl)octylsilane is CH3(CH2)7Si(CH3)2Cl . Its molecular weight is 206.83 .Chemical Reactions Analysis

Chloro(dimethyl)octylsilane can be used as a reagent for the silylation of various materials, which includes silica and graphite . It can also be used as a precursor for the synthesis of hydrophobic silicon nanoparticles with fluorescence properties via a low-temperature colloid-chemical synthetic method .Physical And Chemical Properties Analysis

Chloro(dimethyl)octylsilane is a liquid at room temperature . It has a refractive index of 1.435 (lit.) . Its boiling point is 222-225 °C (lit.) , and it has a density of 0.873 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

C10H23ClSi C_{10}H_{23}ClSi C10H23ClSi

. It has a variety of applications in scientific research and industrial processes. Below is a comprehensive analysis of its unique applications across different fields:Release Agents

Lastly, Chlorodimethyloctylsilane is employed as a release agent in the manufacturing of molded articles. It prevents materials from sticking to molds during the production process, facilitating easy removal and maintaining the integrity of the molded products’ surfaces.

Each of these applications leverages the unique chemical properties of Chlorodimethyloctylsilane, demonstrating its importance in advancing scientific research and industrial practices. The compound’s versatility and effectiveness continue to make it a subject of ongoing study and innovation .

Mecanismo De Acción

Target of Action

Silane, Chlorodimethyloctyl-, also known as Chlorodimethyloctylsilane or Chloro(dimethyl)octylsilane, is a chemical compound with the formula C10H23ClSi

Mode of Action

The compound is known to have both reducing and Lewis acid properties . It can mediate Reductive Etherification Reaction (RER) between ketones and alcohols to afford unsymmetrical ethers . This dual property of Chlorodimethyloctylsilane provides a clear advantage in reactions when compared to other organosilanes in terms of operational simplicity and applicability .

Biochemical Pathways

It is used in the synthesis of polyethers , indicating its involvement in the biochemical pathways related to polymer chemistry.

Result of Action

Chlorodimethyloctylsilane is used in the synthesis of polyethers . Polyethers synthesized using this compound have a molecular weight of up to 110.4 kDa and a high alternating unit of up to 93% . This indicates that the compound’s action results in the formation of high molecular weight polyethers.

Safety and Hazards

Chloro(dimethyl)octylsilane is classified as a skin corrosive (Category 1B), causing severe skin burns and eye damage . It may also cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are advised .

Propiedades

IUPAC Name |

chloro-dimethyl-octylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKNGKYVNBJWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066328 | |

| Record name | Silane, chlorodimethyloctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Chlorodimethyloctylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Silane, chlorodimethyloctyl- | |

CAS RN |

18162-84-0 | |

| Record name | Chlorodimethyloctylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18162-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chlorodimethyloctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorodimethyloctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorodimethyloctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyloctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Chlorodimethyloctylsilane interacts with surfaces containing hydroxyl groups (–OH), such as silica, alumina, and even certain polymers, through a process called silanization. [, , , , ] During this process, the chlorine atom of C8 is replaced by the surface hydroxyl group, forming a stable Si-O-Si bond, effectively attaching the octyl chain to the surface. [] This modification renders the surface hydrophobic due to the presence of the non-polar octyl chain. [, , ]

A: Chlorodimethyloctylsilane is an organosilicon compound with the molecular formula C10H23ClSi. It has a molecular weight of 206.82 g/mol. While the provided research papers don't delve into detailed spectroscopic data, characterization techniques like Fourier transform infrared spectroscopy (FT-IR) are commonly used to confirm the presence of characteristic functional groups. []

A: Yes, research demonstrates the successful functionalization of magnetic nanoparticles with Chlorodimethyloctylsilane. [, ] This modification enables the magnetic nanoparticles to efficiently capture and enrich peptides from complex biological samples like tryptic protein digests and even human serum. [, ] This is particularly valuable for mass spectrometry analyses, where isolating target molecules from complex mixtures is crucial.

A: Research suggests that modifying γ-Alumina supports with Chlorodimethyloctylsilane can influence the activity of cobalt-based Fischer-Tropsch catalysts. [] While the modification can lead to changes in cobalt crystallite size and dispersion, the overall effect on activity and selectivity appears to be dependent on the specific silane used. [] Further research is needed to fully understand the impact of different silane modifications on the catalytic performance in such reactions.

A: Yes, several alternative silanes exist for surface modification, each with its own set of properties. For example, research has explored using silanes like methoxytrimethylsilane, chlorotrimethylsilane, and dichlorodimethylsilane. [] The choice of silane can significantly influence the performance characteristics, including activity, selectivity, and stability. [] Therefore, selecting the appropriate silane is crucial and depends on the specific application and desired outcome.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)